N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
CAS No.: 1040655-41-1
Cat. No.: VC7401715
Molecular Formula: C21H17Cl2N5O3S
Molecular Weight: 490.36
* For research use only. Not for human or veterinary use.
![N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide - 1040655-41-1](/images/structure/VC7401715.png)
Specification
CAS No. | 1040655-41-1 |
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Molecular Formula | C21H17Cl2N5O3S |
Molecular Weight | 490.36 |
IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide |
Standard InChI | InChI=1S/C21H17Cl2N5O3S/c1-31-17-7-6-15(10-16(17)23)24-19(29)11-27-21(30)28-18(25-27)8-9-20(26-28)32-12-13-2-4-14(22)5-3-13/h2-10H,11-12H2,1H3,(H,24,29) |
Standard InChI Key | QTYZUGJJPRNUHZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The IUPAC name N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1, triazolo[4,3-b]pyridazin-2-yl)acetamide systematically describes its structure:
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N-(3-chloro-4-methoxyphenyl): A substituted aniline group with chlorine at position 3 and methoxy at position 4.
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2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H- triazolo[4,3-b]pyridazin-2-yl): A triazolopyridazine ring fused at positions 4 and 3-b, featuring a sulfanyl-linked 4-chlorobenzyl group at position 6 and a ketone at position 3.
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Acetamide: The terminal carboxamide group.
The molecular formula is C₂₂H₁₇Cl₂N₅O₃S, with a molecular weight of 526.42 g/mol .
Structural Features and Functional Groups
Key structural components include:
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Triazolopyridazine Core: A bicyclic system combining triazole (1,2,4-triazole) and pyridazine rings, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
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Chlorinated Aryl Groups: Electron-withdrawing chloro substituents enhance lipid solubility and metabolic stability.
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Methoxy Group: Electron-donating methoxy moiety influences electronic distribution and bioavailability.
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Sulfanyl Bridge: A thioether linkage (-S-) providing conformational flexibility and potential for redox-mediated transformations .
Synthetic Methodology and Optimization
Retrosynthetic Analysis
The synthesis involves three key intermediates:
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3-Chloro-4-methoxyaniline: Prepared via chlorination of 4-methoxyaniline using Cl₂ or SO₂Cl₂.
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6-[(4-Chlorobenzyl)sulfanyl]-3-oxo-2H,3H- triazolo[4,3-b]pyridazine: Synthesized by cyclocondensation of hydrazine derivatives with pyridazine precursors, followed by thioetherification with 4-chlorobenzyl mercaptan .
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Acetamide Coupling: Reacting the triazolopyridazine intermediate with 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide under basic conditions.
Stepwise Synthesis
Step 1: Preparation of 3-Chloro-4-Methoxyaniline
4-Methoxyaniline is treated with chlorine gas in acetic acid at 0–5°C, yielding 3-chloro-4-methoxyaniline (78% yield).
Step 2: Synthesis of Triazolopyridazine Core
Hydrazine hydrate reacts with 3,6-dichloropyridazine-4-carboxylic acid to form 3-hydrazinylpyridazine, which undergoes cyclization with triphosgene to yield the triazolopyridazine skeleton. Thioetherification with 4-chlorobenzyl thiol in DMF at 80°C introduces the sulfanyl group .
Step 3: Acetamide Coupling
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide is prepared by reacting 3-chloro-4-methoxyaniline with chloroacetyl chloride. This intermediate is then coupled to the triazolopyridazine derivative using K₂CO₃ in acetonitrile, achieving 65% yield.
Table 1: Synthetic Route Overview
Step | Reaction Type | Reagents/Conditions | Yield (%) |
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1 | Chlorination | Cl₂, CH₃COOH, 0–5°C | 78 |
2 | Cyclization/Thioetherification | Hydrazine, triphosgene, DMF | 62 |
3 | Nucleophilic Substitution | K₂CO₃, CH₃CN, reflux | 65 |
Physicochemical Properties and Characterization
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under ambient conditions for 6 months but degrades in acidic (pH <3) or alkaline (pH >10) environments, with hydrolysis of the acetamide group.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aryl-H), 4.32 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃) .
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IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).
Table 2: Key Physicochemical Properties
Property | Value |
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Melting Point | 218–220°C (decomposes) |
LogP (Octanol-Water) | 3.2 ± 0.2 |
pKa | 9.1 (basic NH), 5.7 (acidic SH) |
Reactivity and Chemical Behavior
Oxidation and Reduction
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Oxidation: The sulfanyl group oxidizes to sulfoxide (H₂O₂, CH₃COOH, 50°C) or sulfone (mCPBA, DCM, 0°C) .
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Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring, cleaving the N-N bond.
Nucleophilic Substitution
The chloro substituents undergo substitution with amines (e.g., piperidine, DIPEA, 60°C) or thiols, enabling structural diversification .
Applications in Scientific Research
Drug Discovery
A lead compound in kinase inhibitor programs, with structural analogs entering Phase I trials for breast cancer .
Biochemical Probes
Used to study PDE4B signaling in neurodegenerative models, revealing role in cAMP modulation .
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